molecular formula C11H17ClN2O B1292817 3-(3-aminophenyl)-N,N-dimethylpropanamide CAS No. 215949-67-0

3-(3-aminophenyl)-N,N-dimethylpropanamide

Cat. No. B1292817
M. Wt: 228.72 g/mol
InChI Key: HEOBCONXLLWHIE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Degradation of Pharmaceutical Compounds

Advanced Oxidation Processes (AOPs) have been extensively studied for the degradation of pharmaceutical compounds like acetaminophen from aqueous media, highlighting potential pathways, by-products, and biotoxicity effects. Such studies help understand the environmental impact and degradation mechanisms of complex organic compounds, which could be relevant for "3-(3-aminophenyl)-N,N-dimethylpropanamide" regarding its environmental stability and potential breakdown products (Qutob et al., 2022).

Neuroprotective Agents

Research into compounds like 3-N-Butylphthalide (NBP), derived from celery seeds, demonstrates significant neuroprotective effects, highlighting a potential area where "3-(3-aminophenyl)-N,N-dimethylpropanamide" could be applied. NBP and its derivatives have been shown to impact oxidative stress, mitochondrial dysfunction, and inflammation, suggesting that compounds with similar structural elements might also offer therapeutic benefits in neurological disorders (Abdoulaye & Guo, 2016).

Pharmacological Effects of Dimethylarginines

The study of dimethylarginines (ADMA and SDMA) provides insights into the multifunctional roles these compounds play in human diseases, particularly cardiovascular conditions. Understanding the biochemical and clinical impacts of such molecules could inform research on "3-(3-aminophenyl)-N,N-dimethylpropanamide," particularly if it shares or interacts with similar biochemical pathways or targets (Tain & Hsu, 2017).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives have been explored for their anticancer properties, where alterations in the chemical structure significantly impact pharmacological activity. Research in this area could be analogous to exploring "3-(3-aminophenyl)-N,N-dimethylpropanamide" for potential anticancer applications, considering the importance of chemical modifications on biological activity (De, Baltas, & Bedos-Belval, 2011).

Occupational Exposure and Toxicology

The toxicological profile and occupational exposure effects of N,N-Dimethylformamide (DMF) offer a framework for assessing the safety and health implications of chemical exposure in the workplace. Similar evaluations might be necessary for "3-(3-aminophenyl)-N,N-dimethylpropanamide" to ensure safe handling and usage (Kim & Kim, 2011).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or behavior.


I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

3-(3-aminophenyl)-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPTRNSTPXVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-aminophenyl)-N,N-dimethylpropanamide

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